Erythromycin A enol ether is a decomposition product of the macrolide antibiotic, erythromycin A. Erythromycin A enol ether does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress. This compound has been used to determine the binding characteristics of ligands of the motilin receptor. Impurity E. EM-523 is an erythromycin derivative which is a potent motilin agonist.
Related Compounds
Erythromycin A
Compound Description: Erythromycin A is a macrolide antibiotic known for its broad-spectrum antibacterial activity. It functions by binding to the bacterial ribosome, inhibiting protein synthesis. Erythromycin A exhibits instability in acidic conditions, leading to degradation [, , ].
Relevance: Erythromycin A is the direct precursor to Erythromycin A Enol Ether, formed through acid-catalyzed dehydration [, , ]. The enol ether represents a degradation product and lacks the antibacterial activity of Erythromycin A [, , ].
Pseudoerythromycin A Enol Ether
Compound Description: Pseudoerythromycin A Enol Ether is another degradation product of Erythromycin A, often observed under neutral or slightly alkaline conditions []. It arises from a translactonization reaction involving Erythromycin A Enol Ether [].
Relevance: This compound highlights the susceptibility of Erythromycin A Enol Ether to further reactions, particularly under specific pH conditions. The "pseudo" designation indicates a structural isomerism compared to Erythromycin A Enol Ether [, ].
Anhydroerythromycin A
Compound Description: Anhydroerythromycin A is a degradation product of Erythromycin A, typically formed under strongly acidic conditions. It is generated through a dehydration reaction, resulting in the loss of a water molecule from Erythromycin A [, , ].
Relevance: Anhydroerythromycin A often appears alongside Erythromycin A Enol Ether during the acidic degradation of Erythromycin A, indicating a shared degradation pathway. Both compounds are considered inactive as antibacterial agents [, , ].
Erythromycin A 6,9:9,12-spiroketal
Compound Description: This compound is a minor degradation product observed during the oximation of Erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol [].
Relevance: The formation of Erythromycin A 6,9:9,12-spiroketal alongside Erythromycin A Enol Ether during specific reactions suggests a complex interplay of reaction pathways and highlights the potential for multiple degradation products from Erythromycin A [].
8,9-anhydroerythromycin A 6,9-hemiketal
Compound Description: Similar to Erythromycin A 6,9:9,12-spiroketal, this compound is a minor degradation product observed during the oximation of Erythromycin A [].
Relevance: The presence of 8,9-anhydroerythromycin A 6,9-hemiketal further emphasizes the complexity of Erythromycin A degradation and the potential for multiple degradation pathways under specific reaction conditions [].
Relevance: Erythromycin B, while structurally similar to Erythromycin A, is considerably more resistant to the formation of its corresponding enol ether. This difference in reactivity underscores the impact of subtle structural variations on the stability and degradation pathways of macrolide antibiotics [, ].
Erythromycin B Enol Ether
Compound Description: This compound is the enol ether derivative of Erythromycin B, formed through acid-catalyzed dehydration, analogous to the formation of Erythromycin A Enol Ether from Erythromycin A [, ].
Relevance: Despite structural similarities to Erythromycin A Enol Ether, Erythromycin B Enol Ether forms at a much slower rate, highlighting the influence of even minor structural differences on the reactivity and stability of these macrolides [, ].
Erythromycin B 2'-ethyl succinate
Compound Description: Erythromycin B 2'-ethyl succinate is an ester prodrug of Erythromycin B, designed to improve taste and mask the bitterness of the parent drug [].
Relevance: This prodrug can be generated from the hydrolysis of Erythromycin B Enol Ether ethyl succinate under acidic conditions, demonstrating a potential pathway for its formation and eventual conversion to Erythromycin B [].
Erythromycin B Enol Ether Ethyl Succinate
Compound Description: This compound is a prodrug derivative of Erythromycin B designed for enhanced stability and taste-masking properties []. It exhibits poor water solubility and demonstrates resistance to hydrolysis under conditions typically found in medicine bottles [].
Relevance: Erythromycin B Enol Ether Ethyl Succinate serves as a stable precursor to Erythromycin B 2'-ethyl succinate. This prodrug strategy utilizes the inherent stability of the enol ether structure to create a more palatable and shelf-stable formulation of Erythromycin B [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective, ATP-competitive casein kinase 2 (CK2) inhibitor (Ki = 20 nM). Exhibits a multitude of biological activities including antioxidant, antiproliferative and pro-apoptotic activity. Ellagic acid is a polyphenolic antioxidant that is abundant in many fruits, vegetables, plant bark, and peels. It has anti-carcinogenic, anti-mutagenic, anti-inflammatory, and organ-preserving properties, presumably related to its ability to alter cytochrome P450 activity and improve metabolism and clearance of xenobiotics, as well as alter immune function. Ellagic acid also blocks methylation of arginine 17 of histone 3 (H3R17) by coactivator-associated arginine methyltransferase 1 (CARM1) without significantly altering histone acetylase or DNA methyltransferase activity. Ellagic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Ellagic acid is a dimeric derivative of gallic acid. It is a plant polyphenol which has properties like antioxident, anti-inflammatory, anticancer and antiatherosclerosis. Ellagic acid is an organic heterotetracyclic compound resulting from the formal dimerisation of gallic acid by oxidative aromatic coupling with intramolecular lactonisation of both carboxylic acid groups of the resulting biaryl. It is found in many fruits and vegetables, including raspberries, strawberries, cranberries, and pomegranates. It has a role as an antioxidant, a food additive, a plant metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, an EC 2.3.1.5 (arylamine N-acetyltransferase) inhibitor, an EC 2.4.1.1 (glycogen phosphorylase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 2.7.1.127 (inositol-trisphosphate 3-kinase) inhibitor, an EC 2.7.1.151 (inositol-polyphosphate multikinase) inhibitor, an EC 2.7.4.6 (nucleoside-diphosphate kinase) inhibitor, a skin lightening agent, a fungal metabolite and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor. It is an organic heterotetracyclic compound, a cyclic ketone, a lactone, a member of catechols and a polyphenol. It derives from a gallic acid. Ellagic acid, also known as benzoaric acid or ellagate, belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. Ellagic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ellagic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, ellagic acid is primarily located in the membrane (predicted from logP). Ellagic acid exists in all eukaryotes, ranging from yeast to humans. Ellagic acid participates in a number of enzymatic reactions. In particular, ellagic acid can be biosynthesized from gallic acid. Ellagic acid can also be converted into ellagitannin. Outside of the human body, ellagic acid can be found in a number of food items such as common sage, spirit, carrot, and highbush blueberry. This makes ellagic acid a potential biomarker for the consumption of these food products. Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992)
Eliprodil, aslo known as SL-82,0715; is a NMDA antagonist. NMDA receptors are a key component in mediating glutamate-induced excitotoxicity, and it is believed that NMDA antagonists would be neuroprotective after a stroke or other traumatic brain injury. Eliprodil protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage. Eliprodil stimulates CNS myelination, may be a new prospect for multiple sclerosis.
BXL-628 is an analog of vitamin D3 that has diverse biological activities. It increases death of androgen-stimulated human benign prostatic hyperplasia (BPH) cells via induction of apoptosis in a dose-dependent manner. In vivo, BXL-628 completely inhibits androgen-stimulated prostate overgrowth in a rat model of BPH. It reduces expression of IL-13 and IgE/mast cell-derived protease 1 (MMCP1) and decreases edema and leukocyte infiltration in the bladder wall in a mouse model of allergen-induced interstitial cystitis. BXL-628 also reduces the number of adherent endometrial stromal cells and decreases the total weight of endometrial lesions in a mouse model of endometriosis. Formulations containing BXL-628 are under clinical investigation for the treatment of BPH. Elocalcitol, also known as BXL 628, is a calcitriol analog for inhibition of prostate cell growth; in phase II clinical trial in patients with benign prostate hyperplasia.
Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Elpetrigine, also known as GW 273293 and JZP-4, is a potent calcium and sodium channel blocker, which is currently being evaluated in patients as an anticonvulsant and mood stabilizer. JZP-4 could have anxiolytic effects in addition to the anticonvulsant, antidepressant and antimania effects reported earlier.